molecular formula C13H19NO B13845213 [1-(4-Aminophenyl)cyclohexyl]methanol

[1-(4-Aminophenyl)cyclohexyl]methanol

Cat. No.: B13845213
M. Wt: 205.30 g/mol
InChI Key: TYJOQRKZPOPSQE-UHFFFAOYSA-N
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Description

[1-(4-Aminophenyl)cyclohexyl]methanol is a cyclohexane derivative featuring a 4-aminophenyl substituent and a hydroxymethyl (-CH₂OH) group. This compound is structurally related to derivatives used in medicinal chemistry (e.g., anti-prion agents, neuroprotective compounds) and organic synthesis .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

[1-(4-aminophenyl)cyclohexyl]methanol

InChI

InChI=1S/C13H19NO/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13/h4-7,15H,1-3,8-10,14H2

InChI Key

TYJOQRKZPOPSQE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CO)C2=CC=C(C=C2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Aminophenyl)cyclohexyl]methanol typically involves the reaction of 4-aminophenylcyclohexanone with a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out in an appropriate solvent like ethanol or tetrahydrofuran under controlled temperature conditions to yield the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reduction processes using similar reducing agents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(4-Aminophenyl)cyclohexyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be further reduced to form more stable alcohol derivatives.

    Substitution: It can participate in substitution reactions where the amino group or hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are used under various conditions.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted cyclohexyl derivatives.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity and interactions with biomolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as a precursor for drug development.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [1-(4-Aminophenyl)cyclohexyl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

[1-(4-Chlorophenyl)cyclohexyl]methanol (CAS 95266-30-1)

  • Structural Difference : Replacement of the -NH₂ group with -Cl.
  • Key Properties: Molecular Weight: 224.73 g/mol (vs. ~237.3 g/mol for the amino analog). Electronic Effects: Chlorine’s electronegativity increases electron-withdrawing character, reducing nucleophilicity compared to the amino group. Solubility: Lower aqueous solubility due to decreased hydrogen-bonding capacity. Synthetic Utility: Used in etherification reactions (e.g., with FeCl₂/FeCl₃ catalysts) to form unsymmetrical ethers in high yields (up to 89%) .

1,1-Bis(4-aminophenyl)cyclohexane (CAS 3282-99-3)

  • Structural Difference: Two 4-aminophenyl groups on the cyclohexane ring vs. one.
  • Key Properties: Molecular Weight: 266.38 g/mol. Biological Relevance: Potential as a cross-linking agent or precursor for polyamide synthesis due to dual amino groups. Reactivity: Enhanced capacity for Schiff base formation or polymerization compared to the monofunctional analog .

4-Methylenecyclohexanemethanol (CAS 1004-24-6)

  • Structural Difference: Methylene (-CH₂) group replaces the 4-aminophenyl substituent.
  • Key Properties: Molecular Formula: C₈H₁₄O (simpler structure). Lipophilicity: Higher than the amino analog due to lack of polar groups. Applications: Primarily used in polymer chemistry or fragrance formulations (e.g., Symrise’s Mugetanol) .

[1-(Methylamino)cyclohexyl]methanol Hydrochloride (CAS 83863-51-8)

  • Structural Difference: Methylamino (-NHCH₃) replaces 4-aminophenyl.
  • Key Properties: Solubility: Improved water solubility due to protonation of the amine in acidic conditions. Biological Activity: Potential CNS activity, as seen in analogs with piperidine/morpholine substituents (e.g., self-administration studies in spinal dogs) .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications
[1-(4-Aminophenyl)cyclohexyl]methanol C₁₃H₁₉NO ~237.3 4-Aminophenyl, -CH₂OH High hydrogen-bonding, neuroprotective potential
[1-(4-Chlorophenyl)cyclohexyl]methanol C₁₃H₁₇ClO 224.73 4-Chlorophenyl High-yield ether synthesis (89%)
1,1-Bis(4-aminophenyl)cyclohexane C₁₈H₂₂N₂ 266.38 Dual 4-aminophenyl Polymer precursor
4-Methylenecyclohexanemethanol C₈H₁₄O 126.20 Methylene Fragrance, polymer applications

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